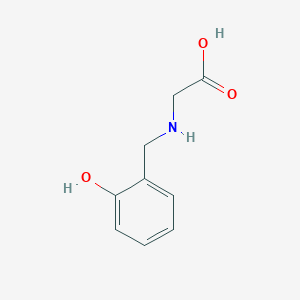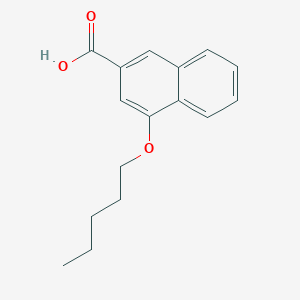
(2-Hydroxybenzyl)glycine
Overview
Description
N-(2-Hydroxybenzyl)-glycine is an organic compound that features a glycine molecule bonded to a 2-hydroxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxybenzyl)-glycine typically involves the reaction of glycine with 2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N-(2-Hydroxybenzyl)-glycine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxybenzyl)-glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Scientific Research Applications
N-(2-Hydroxybenzyl)-glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-Hydroxybenzyl)-glycine exerts its effects involves its interaction with specific molecular targets. For example, it can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This interaction can disrupt the function of metalloenzymes and other metal-dependent processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxybenzyl)alanine
- N-(2-Hydroxybenzyl)ethylenediamine
- N-(2-Hydroxybenzyl)aspartate
Uniqueness
N-(2-Hydroxybenzyl)-glycine is unique due to its specific structure, which allows it to interact with biological systems in distinct ways. Its glycine backbone provides flexibility, while the 2-hydroxybenzyl group offers specific binding capabilities. This combination makes it a versatile compound for various applications.
Properties
CAS No. |
2233-84-3 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C9H11NO3/c11-8-4-2-1-3-7(8)5-10-6-9(12)13/h1-4,10-11H,5-6H2,(H,12,13) |
InChI Key |
FZQZIWPHRQKFPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-Piperidinecarboxamide](/img/structure/B8787539.png)






![1,4,5,8-Tetranitrodecahydropyrazino[2,3-b]pyrazine](/img/structure/B8787596.png)





